molecular formula C17H13NO2 B11712422 (4Z)-4-benzylidene-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-benzylidene-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B11712422
M. Wt: 263.29 g/mol
InChI Key: ITVUFPGYEABBFM-PTNGSMBKSA-N
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Description

(4Z)-2-(2-METHYLPHENYL)-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a heterocyclic compound that features an oxazole ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(2-METHYLPHENYL)-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylbenzaldehyde with benzylamine in the presence of a suitable catalyst to form the intermediate, which then undergoes cyclization to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(2-METHYLPHENYL)-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce functional groups like halogens or alkyl groups.

Scientific Research Applications

(4Z)-2-(2-METHYLPHENYL)-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4Z)-2-(2-METHYLPHENYL)-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,5-dihydro-1,3-oxazole: Similar structure but lacks the methyl and phenylmethylidene groups.

    4-Phenyl-2,5-dihydro-1,3-oxazole: Similar but with different substitution patterns on the oxazole ring.

Uniqueness

(4Z)-2-(2-METHYLPHENYL)-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

(4Z)-4-benzylidene-2-(2-methylphenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C17H13NO2/c1-12-7-5-6-10-14(12)16-18-15(17(19)20-16)11-13-8-3-2-4-9-13/h2-11H,1H3/b15-11-

InChI Key

ITVUFPGYEABBFM-PTNGSMBKSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=N/C(=C\C3=CC=CC=C3)/C(=O)O2

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CC3=CC=CC=C3)C(=O)O2

Origin of Product

United States

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